molecular formula C13H19Cl2NO3S2 B2437245 2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide CAS No. 1396880-29-7

2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide

Cat. No.: B2437245
CAS No.: 1396880-29-7
M. Wt: 372.32
InChI Key: MDVQOJFTWKYSAC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes dichloro, hydroxy, methyl, and methylthio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzenesulfonamide and 2-hydroxy-2-methyl-4-(methylthio)butylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Automation: Employing automated systems to control reaction parameters and ensure consistency.

    Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Resulting from reduction reactions.

    Substituted Derivatives: Produced through nucleophilic substitution.

Scientific Research Applications

2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to its observed effects.

    Binding Interactions: The functional groups in the compound facilitate binding to target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(2-hydroxy-2-methylbutyl)-5-methylbenzenesulfonamide: Lacks the methylthio group.

    2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.

    2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.

Uniqueness

The presence of both the methylthio and methyl groups in 2,4-dichloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylbenzenesulfonamide distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO3S2/c1-9-6-12(11(15)7-10(9)14)21(18,19)16-8-13(2,17)4-5-20-3/h6-7,16-17H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVQOJFTWKYSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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